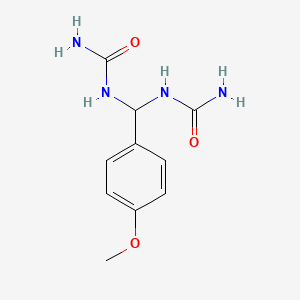
Anisalbisurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anisalbisurea is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry It is a derivative of urea, characterized by the presence of an anisyl group attached to the urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Anisalbisurea can be synthesized through the nucleophilic addition of anisylamine to potassium isocyanate in water. This method is efficient and environmentally friendly, as it avoids the use of organic co-solvents . The reaction typically proceeds under mild conditions, yielding high-purity products through simple filtration or routine extraction procedures .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the reaction of anisylamine with phosgene to produce the corresponding isocyanate, which then reacts with ammonia to form the desired urea derivative . This method, while effective, requires careful handling of phosgene due to its toxicity and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: Anisalbisurea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Substitution reactions often involve the replacement of the anisyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are frequently used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anisyl oxides, while reduction can produce anisylamines .
Aplicaciones Científicas De Investigación
Anisalbisurea has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of enzyme interactions and as a probe for investigating biological pathways.
Medicine: this compound derivatives have shown potential as therapeutic agents, particularly in the treatment of certain diseases.
Industry: It is employed in the production of polymers, agrochemicals, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Anisalbisurea involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The anisyl group plays a crucial role in determining its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
N-Substituted Ureas: These compounds share a similar urea backbone but differ in the substituent groups attached to the nitrogen atoms.
Anisyl Derivatives: Compounds like anisylamine and anisyl chloride are structurally related to Anisalbisurea.
Uniqueness: this compound stands out due to its unique combination of the anisyl group and urea moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in fields requiring specific interactions with biological targets .
Propiedades
Número CAS |
52772-80-2 |
|---|---|
Fórmula molecular |
C10H14N4O3 |
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
[(carbamoylamino)-(4-methoxyphenyl)methyl]urea |
InChI |
InChI=1S/C10H14N4O3/c1-17-7-4-2-6(3-5-7)8(13-9(11)15)14-10(12)16/h2-5,8H,1H3,(H3,11,13,15)(H3,12,14,16) |
Clave InChI |
ZPDPXGGCTIRWEB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(NC(=O)N)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


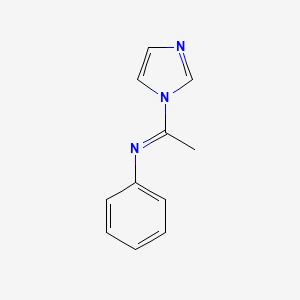
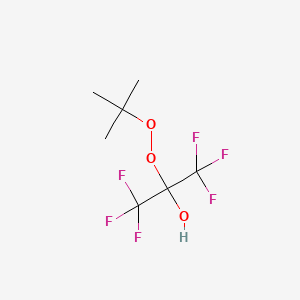
![Thiophene, 2,5-bis(4'-hexyl[1,1'-biphenyl]-4-yl)-](/img/structure/B14639729.png)
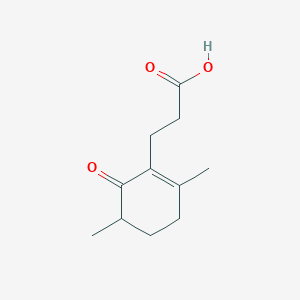
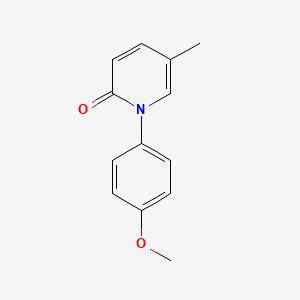
![5-[2-(2-Oxonaphthalen-1(2H)-ylidene)hydrazinyl]-1H-1-benzothiophene-1,1-dione](/img/structure/B14639755.png)

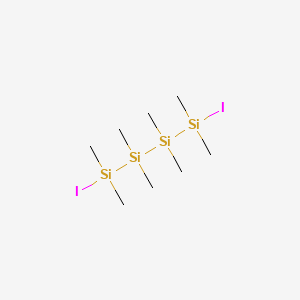
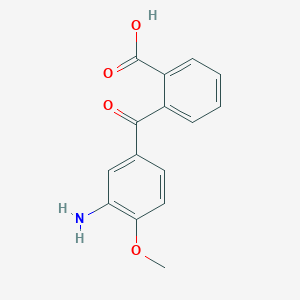

![[1,2,4]Triazolo[3,4-A]phthalazine-3-carboxylic acid](/img/structure/B14639798.png)
![6-amino-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol;4-methylbenzenesulfonic acid](/img/structure/B14639804.png)
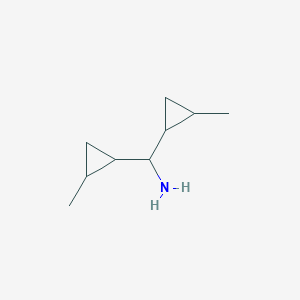
![7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane, 1,10-dimethyl-](/img/structure/B14639815.png)
